2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid
Overview
Description
The compound "2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid" is a structurally unique molecule that features a cyclopropane ring, which is a three-membered carbon ring, with a carboxylic acid functional group at the first carbon and a 3,4-difluorophenyl group at the second carbon. This structure is related to various cyclopropane derivatives that have been studied for their chemical properties and potential applications in organic synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of cyclopropane derivatives can be complex due to the strain in the three-membered ring. A related synthesis approach is described for 2-fluoro-1-aminocyclopropane-1-carboxylic acid, where cyclopropanation of a fluoroacrylate followed by a series of reactions including Curtius rearrangement and oxidative cleavage leads to the formation of the desired amino acid . Although not directly describing the synthesis of 2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid, this method provides insight into the potential synthetic routes that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is characterized by the presence of a highly strained ring system, which can influence the overall conformation and reactivity of the molecule. For instance, the structure of (R)-(+)-1-fluoro-2,2-diphenylcyclopropanecarboxylic acid was determined by X-ray diffraction, revealing the orthogonal orientation of the carboxylic group to the cyclopropane ring and specific dihedral angles between the phenyl rings and the cyclopropane ring . These structural details are crucial for understanding the reactivity and interaction of such molecules with other chemical entities.
Chemical Reactions Analysis
Cyclopropane derivatives participate in various chemical reactions due to their strained ring system and functional groups. For example, donor-acceptor cyclopropanes have been used in [4 + 1] annulations with carbon disulfide or thiourea to form 2-aminothiophene-3-carboxylates . Additionally, cyclopropanes can undergo nucleophilic amine ring-opening cyclizations catalyzed by Ni(II) to yield functionalized dihydropyrroles . These reactions demonstrate the versatility of cyclopropane derivatives in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The presence of substituents such as fluorine atoms or phenyl groups can affect the molecule's polarity, acidity, and steric hindrance. For instance, the inhibitory effect of trans-2-phenylcyclopropane-1-carboxylic acid on apple 1-aminocyclopropane-1-carboxylic acid oxidase was studied, and the kinetic behavior of the inhibitors was explained based on their cyclopropane structure . The conformational preferences of cyclopropane analogues of phenylalanine were also theoretically examined, highlighting the impact of substituents on the molecule's conformation .
Scientific Research Applications
Organic Synthesis
- Summary of the Application : “2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid” is used in the field of organic synthesis, particularly in the synthesis of specific intermediates suitable for the preparation of triazolopyrimidine compounds . An important triazolopyrimidine compound is ticagrelor, which shows pharmaceutical activity by functioning as a P2Y12 receptor antagonist .
- Methods of Application or Experimental Procedures : The synthesis of ticagrelor is demanding. There are five to six known synthetic variants, which are described in the basic patent application . All synthetic approaches utilize the intermediate CPA (trans-^ R,2S)- 2- (3,4-difluorophenyl)cyclopropylamine) of formula VIII as one of the key intermediates .
- Results or Outcomes : Ticagrelor is indicated for the treatment or prevention of thrombotic events, for example stroke, heart attack, acute coronary syndrome or myocardial infection with ST elevation, other coronary artery diseases and arterial thrombosis as well as other disorders related to platelet aggregation .
Nanotechnology
- Summary of the Application : Carboxylic acids, including “2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid”, can be used in nanotechnology as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
- Methods of Application or Experimental Procedures : The carboxylic acid is used to modify the surface of nanoparticles or nanostructures such as carbon nanotubes and graphene . This modification helps to improve the dispersion and incorporation of these nanostructures in various applications .
- Results or Outcomes : The use of carboxylic acids in nanotechnology has led to the development of new nanomaterials with improved properties and performance .
Polymers
- Summary of the Application : Carboxylic acids are used in the field of polymers. They have applications as monomers, additives, catalysts, etc .
- Methods of Application or Experimental Procedures : Carboxylic acids can be used to modify the properties of polymers. They can be used as monomers in the polymerization process, as additives to improve the properties of the polymer, or as catalysts in various polymer reactions .
- Results or Outcomes : The use of carboxylic acids in polymers has led to the development of new materials with improved properties and performance .
Pharmacological Intermediate
- Summary of the Application : “2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid” can be used as a pharmacological intermediate . It is utilized as an intermediate of ticagrelor, which is a platelet aggregation inhibitor used for prevention of thrombotic events occurring in people with acute coronary syndrome or myocardial infarction .
- Methods of Application or Experimental Procedures : The compound is synthesized and then used in the preparation of ticagrelor .
- Results or Outcomes : The use of this compound as an intermediate has enabled the production of ticagrelor, a medication used to prevent thrombotic events .
Synthesis of Specific Intermediates
- Summary of the Application : “2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid” is used in the synthesis of specific intermediates suitable for the preparation of triazolopyrimidine compounds .
- Methods of Application or Experimental Procedures : The compound is used in the synthesis of specific intermediates, which are then used in the preparation of triazolopyrimidine compounds .
- Results or Outcomes : The use of this compound in the synthesis of specific intermediates has enabled the production of triazolopyrimidine compounds .
Cell Elongation in Roots
- Summary of the Application : Carboxylic acids, including “2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid”, may have a role in cell elongation in roots .
- Methods of Application or Experimental Procedures : The carboxylic acid is applied to roots and its effects on cell elongation are observed .
- Results or Outcomes : The application of carboxylic acids to roots has been observed to potentially influence cell elongation .
properties
IUPAC Name |
2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLVZAGSOJLXCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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